Pkr-IN-C51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

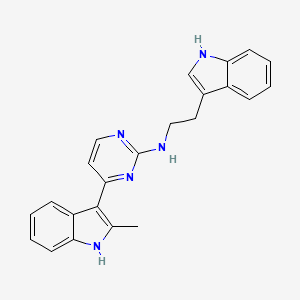

Molecular Formula |

C23H21N5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28) |

InChI Key |

IDAWNFCAFDXMER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)NCCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Protein Kinase R Inhibitor C16

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of Pkr-IN-C16 (commonly known as C16), a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR). It details the inhibitor's impact on key signaling pathways, summarizes quantitative data from various studies, and outlines the experimental protocols used to elucidate its function.

Introduction to Protein Kinase R (PKR)

Double-stranded RNA-dependent protein kinase (PKR), also known as EIF2AK2, is a crucial serine/threonine kinase that acts as a key component of the innate immune system.[1][2] While constitutively expressed at low levels in most cells, its expression is significantly upregulated by interferons.[3] PKR is activated by various stimuli, including viral double-stranded RNA (dsRNA), bacterial lipopolysaccharide (LPS), cytokines like TNF-α and IL-1, and other cellular stressors.[4][5]

Upon activation, PKR undergoes dimerization and autophosphorylation.[6][7] Its primary and most well-characterized function is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF-2α).[2][7][8] This action leads to a global inhibition of protein synthesis, thereby impeding viral replication.[2][7] Beyond this canonical role, PKR is a central signaling hub that modulates multiple pathways, including NF-κB, p38 MAPK, JNK, and the inflammasome, influencing inflammation, apoptosis, and cell proliferation.[4][5][8][9]

Pkr-IN-C16 (C16): A Specific PKR Inhibitor

C16 is an imidazolo-oxindole compound that functions as a potent and specific ATP-binding site-directed inhibitor of PKR.[9][10] By targeting the kinase domain, C16 effectively prevents the autophosphorylation and subsequent activation of PKR, thereby blocking its downstream signaling functions.[1][11] This specificity makes C16 a valuable tool for studying the multifaceted roles of PKR and a promising therapeutic candidate for conditions where PKR overactivation is implicated, such as neurodegenerative diseases, inflammatory disorders, and certain cancers.[9][11][12][13]

Core Mechanism of Action and Downstream Effects

The primary mechanism of C16 is the direct inhibition of PKR's catalytic activity. This intervention triggers a cascade of downstream effects by modulating several critical cellular signaling pathways.

In response to stressors, activated PKR phosphorylates eIF2α, leading to a shutdown of mRNA translation.[8] C16 blocks this event, unlocking the translation blockade and restoring protein synthesis. This has been demonstrated in primary neuronal cultures and is a cornerstone of its neuroprotective effects against endoplasmic reticulum stress.[11]

PKR is a key mediator of inflammatory responses.[4] C16 exerts potent anti-inflammatory effects through two primary routes:

-

Suppression of the NF-κB Pathway: PKR can activate the IκB kinase (IKK) complex, leading to the phosphorylation of IκB, its degradation, and the subsequent nuclear translocation of NF-κB to drive the transcription of pro-inflammatory genes.[4][8] C16 prevents NF-κB activation, thereby reducing the expression of cytokines and chemokines in models of inflammation.[1][13]

-

Inhibition of Inflammasome Activation and Pyroptosis: PKR physically interacts with and is required for the activation of multiple inflammasome complexes, including NLRP3, NLRP1, NLRC4, and AIM2.[5][14] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 for secretion.[5][13] C16 significantly inhibits this process, decreasing the renal levels of key pyroptosis markers and reducing the secretion of IL-1β and IL-18 in models of sepsis-induced acute kidney injury.[13]

PKR activation is linked to apoptotic signaling.[10] C16 has demonstrated significant anti-apoptotic properties. For instance, in an excitotoxic rat model and in cell cultures stimulated with Amyloid β, C16 treatment prevents the activation of caspase-3, a key executioner of apoptosis.[10][11] This results in a marked reduction in neuronal cell death.[10][11]

In the context of cancer, C16 has been shown to block tumor cell growth and angiogenesis.[10] It achieves this by significantly decreasing the mRNA levels of several critical angiogenesis-related growth factors, including VEGF-A, VEGF-B, PDGF-A, PDGF-B, and FGF-2.[10]

Summary of Quantitative Data

The following tables summarize the quantitative effects of C16 as reported in various experimental models.

Table 1: In Vitro Efficacy of C16

| Cell Line | Treatment/Stimulus | C16 Concentration | Observed Effect | Citation |

| SH-SY5Y | Amyloid β (20 µM) | 1-1000 nM | Prevents PKR phosphorylation and caspase-3 activation. | [11] |

| SH-SY5Y | ER Stress | 0.1 or 0.3 µM | Protective against neuronal cell death. | [11] |

| Huh7 | N/A | 500–3000 nM | Decreased cell viability. | [10] |

| Huh7 | N/A | Not specified | Significantly decreased mRNA levels of VEGF-A/B, PDGF-A/B, FGF-2, EGF, and HGF. | [10] |

Table 2: In Vivo Efficacy of C16

| Animal Model | Disease/Injury Model | C16 Dosage | Observed Effect | Citation |

| Rat | Acute Excitotoxic Model (QA Injection) | 600 µg/kg | 47% decrease in neuronal loss; 37% decrease in cleaved caspase-3 positive neurons. | [10] |

| Rat | Acute Excitotoxic Model (QA Injection) | 600 µg/kg | 97% inhibition of IL-1β level increase. | [11] |

| Mouse | Sepsis-Induced Acute Kidney Injury (LPS) | Not specified | Effectively inhibited renal elevation of pro-inflammatory cytokines and chemokines; prevented NF-κB activation. | [13] |

| Neonatal Rat | Hypoxia-Ischemia (HI) Brain Injury | Not specified | Decreased brain infarct volume; attenuated neuronal cell apoptosis; alleviated brain cytokine mRNA expression. | [1] |

| Nude Mouse | Hepatocellular Carcinoma Xenograft | 30, 100, or 300 µg/kg | Dose-dependent decrease in tumor volume. | [9] |

Visualizations of Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental designs related to C16.

References

- 1. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKR in innate immunity, cancer, and viral oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PKR protein kinase--an interferon-inducible regulator of cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal integration via PKR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKR-Dependent Inflammatory Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of interferon action: characterization of the intermolecular autophosphorylation of PKR, the interferon-inducible, RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of PKR Protein Kinase by Hepatitis C Virus Nonstructural 5A Protein: Molecular Mechanisms of Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. C16 (drug) - Wikipedia [en.wikipedia.org]

- 13. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel role of PKR in inflammasome activation and HMGB1 release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Function of Pkr-IN-C51: A Technical Guide for Researchers

An In-depth Analysis of a Potent Kinase Inhibitor with Neuroprotective Properties

Pkr-IN-C51, also widely known as C16 or GW506033X, is a potent, ATP-competitive, imidazolo-oxindole compound initially identified as a specific inhibitor of the double-stranded RNA-activated protein kinase (PKR). Its ability to modulate critical cellular pathways has positioned it as a valuable tool in neuroscience and disease research. This technical guide provides a comprehensive overview of the function of this compound, detailing its primary mechanism of action, a significant secondary pathway through which it exerts its effects, and the experimental protocols to investigate these functions.

Core Mechanisms of Action: A Tale of Two Pathways

Research has elucidated two primary functional pathways for this compound. The first is its well-characterized role as a direct inhibitor of PKR, a key mediator of the cellular stress response. The second, and equally significant, is its off-target activity as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which is believed to underpin its neuroprotective effects.

Primary Target: Inhibition of PKR

This compound binds to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent activation.[1] Activated PKR plays a crucial role in the cellular response to viral infections and other stressors by phosphorylating the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global inhibition of protein synthesis and can induce apoptosis.[1] By inhibiting PKR, this compound can block this cascade, thereby preventing the shutdown of translation and promoting cell survival under stress conditions.

Secondary, PKR-Independent Neuroprotection: Inhibition of CDKs and GSK-3

A compelling body of evidence suggests that the neuroprotective properties of this compound may be independent of its action on PKR. Studies have shown that this compound can protect neurons from apoptosis even in the absence of PKR. This neuroprotection is attributed to its inhibitory activity against key kinases in neuronal death pathways: cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Specifically, this compound has been shown to inhibit CDK1, CDK2, and CDK5, as well as GSK-3α and GSK-3β.[2] The activation of these kinases is implicated in the pathogenesis of several neurodegenerative diseases.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its known targets. It is important to note that while the compound is a potent inhibitor of CDKs and GSK-3, specific IC50 values for these off-target kinases are not widely available in the reviewed literature. A recent computational and experimental study also revealed an unexpected potent inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2).

| Target Kinase | IC50 Value | Reference |

| PKR | 186-210 nM | [1] |

| FGFR2 | 31.8 nM | [3] |

| Off-Target Kinases | Observed Inhibition | Specific IC50 Values | Reference |

| CDK1 | High | Not Reported | [2] |

| CDK2 | High | Not Reported | [2] |

| CDK5 | High | Not Reported | [2] |

| GSK-3α | Significant | Not Reported | [2] |

| GSK-3β | Significant | Not Reported | [2] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

References

Pkr-IN-C51 as a PKR Inhibitor: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Pkr-IN-C51, a compound identified as an inhibitor of the protein kinase R (PKR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKR and the specific characteristics of this compound.

Introduction to Protein Kinase R (PKR)

Protein kinase R, also known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a serine/threonine kinase that plays a crucial role in the cellular response to various stress signals, including viral infections, inflammatory cytokines, and endoplasmic reticulum stress.[1][2] PKR is widely expressed and is a key component of the innate immune system.[3]

The Role of PKR in Cellular Stress and Disease

Upon activation, a primary function of PKR is to phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation event leads to a global inhibition of protein synthesis, thereby impeding viral replication and inducing apoptosis in infected cells.[1][4] Beyond its antiviral role, PKR is involved in regulating several signaling pathways, including the NF-κB and p38 MAPK pathways, and has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer.[1][5][6]

The PKR Signaling Pathway

PKR is activated by the binding of double-stranded RNA (dsRNA), a common intermediate in viral replication.[7] This binding induces dimerization and autophosphorylation of the kinase, leading to its activation.[7][8] Activated PKR can then phosphorylate its downstream targets, initiating a cascade of cellular responses.[9] The kinase can also be activated by other cellular stressors and signaling molecules.[2]

This compound: A Potent and ATP-Competitive PKR Inhibitor

Overview

This compound (also referred to as compound 51) is a small molecule inhibitor of PKR.[10] It has been characterized as a dose-dependent inhibitor of PKR activity.[11]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PKR.[11][12] This means that it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of PKR substrates. This mechanism of action effectively blocks the downstream signaling initiated by activated PKR.

In Vitro and In Vivo Activity of this compound

Quantitative In Vitro Data

The inhibitory potency of this compound has been determined through in vitro kinase assays. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 9 µM | Mouse Macrophages | [11] |

| Ki | 3.4 µM | Not Specified | [11] |

Selectivity Profile

While specific kinome-wide selectivity profiling data for this compound is not extensively detailed in the provided search results, it is crucial for the development of any kinase inhibitor to assess its selectivity. Poor selectivity can lead to off-target effects and toxicity. For context, another well-known PKR inhibitor, C16, has been noted to have a poor selectivity profile, highlighting the need for more selective compounds to accurately probe PKR biology.[6] Computational methods are being developed to predict kinase inhibitor selectivity, which could be applied to compounds like this compound.[13]

Key Experimental Protocols

In Vitro PKR Autophosphorylation Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on PKR's enzymatic activity.

Objective: To measure the inhibition of PKR autophosphorylation by this compound.

Materials:

-

Recombinant purified PKR enzyme

-

This compound (or other test compounds)

-

dsRNA (e.g., poly I:C) as a PKR activator

-

ATP (radiolabeled or with a specific antibody for detection)

-

Kinase assay buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for phosphorylated PKR (e.g., anti-phospho-PKR Thr446)

Procedure:

-

Pre-incubate the purified PKR enzyme with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature).

-

Add dsRNA to the reaction mixture to activate the PKR.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a specific time at an optimal temperature (e.g., 15 minutes at 30°C).[14]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the level of PKR autophosphorylation using an antibody specific to a key phosphorylation site (e.g., Thr446).[14]

-

Quantify the results to determine the IC50 value of the inhibitor.

Cell-Based Assay for PKR Inhibition

This type of assay evaluates the ability of an inhibitor to block PKR activity within a cellular context.

Objective: To measure the inhibition of intracellular PKR activation and autophosphorylation in response to a stimulus.

Materials:

-

A suitable cell line (e.g., mouse macrophages)[11]

-

This compound

-

A stimulus to activate PKR (e.g., dsRNA, viral infection, or other cellular stressors)

-

Cell lysis buffer

-

Western blotting reagents and antibodies for total and phosphorylated PKR and eIF2α

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with different concentrations of this compound for a predetermined time.

-

Expose the cells to a stimulus to activate the PKR pathway.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blot analysis to detect the levels of phosphorylated PKR and phosphorylated eIF2α.

-

Compare the levels of phosphorylation in treated versus untreated cells to assess the inhibitory effect of this compound.

Visualizing Key Concepts

The PKR Signaling Cascade

Caption: The PKR signaling pathway is activated by cellular stress, leading to downstream effects.

Workflow for a PKR Kinase Assay

Caption: A typical workflow for an in vitro PKR autophosphorylation kinase assay.

Mechanism of ATP-Competitive Inhibition

Caption: this compound competitively inhibits ATP from binding to the active site of PKR.

Conclusion

This compound is a valuable tool compound for studying the biological roles of PKR. As an ATP-competitive inhibitor, it provides a direct means of modulating the kinase's activity. The data presented in this guide, along with the detailed experimental protocols, offer a foundation for researchers to further investigate the therapeutic potential of PKR inhibition and to utilize this compound in their studies. Further research into the selectivity profile of this compound will be essential for its validation as a specific probe for PKR function.

References

- 1. Protein kinase R - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PKR: A Kinase to Remember [frontiersin.org]

- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and selective inhibitors of PKR via virtual screening and traditional design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of PKR Protein Kinase by Hepatitis C Virus Nonstructural 5A Protein: Molecular Mechanisms of Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of interferon action: characterization of the intermolecular autophosphorylation of PKR, the interferon-inducible, RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal integration via PKR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tebubio.com [tebubio.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pkr-IN-C51 and its Role in the Inhibition of eIF2α Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase R (PKR) is a crucial mediator of the cellular stress response, playing a pivotal role in the regulation of protein synthesis through the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). Dysregulation of the PKR signaling pathway is implicated in a variety of disease states, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Pkr-IN-C51, a potent and specific inhibitor of PKR, detailing its mechanism of action, experimental validation, and its effects on the downstream phosphorylation of eIF2α. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of signal transduction, virology, neurodegenerative diseases, and oncology.

Introduction to the PKR-eIF2α Signaling Pathway

The protein kinase R (PKR), encoded by the EIF2AK2 gene, is a serine/threonine kinase that functions as a key sensor of cellular stress, particularly in response to viral infections.[1] The canonical activator of PKR is double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[2] Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, leading to its activation.[3]

Once activated, PKR's primary substrate is the α subunit of the eukaryotic translation initiation factor 2 (eIF2α).[2] Phosphorylation of eIF2α at the Serine 51 residue converts it from a substrate to a competitive inhibitor of eIF2B, the guanine nucleotide exchange factor for eIF2.[4] This inhibition effectively stalls the recycling of eIF2 to its active GTP-bound state, leading to a global shutdown of cap-dependent mRNA translation.[4] This translational arrest is a potent antiviral mechanism, preventing the synthesis of viral proteins.[2] Beyond its role in antiviral defense, the PKR-eIF2α pathway is implicated in a broader range of cellular processes, including inflammation, apoptosis, and cell proliferation.[5]

This compound: A Specific Inhibitor of PKR

This compound, also known as compound C16, is an imidazolo-oxindole derivative that acts as a potent and specific inhibitor of PKR.

Chemical Properties of this compound (Compound C16):

| Property | Value |

| CAS Number | 608512-97-6 |

| Molecular Formula | C₁₃H₈N₄OS |

| Molecular Weight | 268.29 g/mol |

This compound exerts its inhibitory effect by competing with ATP for the kinase domain's binding site, thereby preventing the autophosphorylation and subsequent activation of PKR.

Quantitative Analysis of this compound Activity

The efficacy of this compound as a PKR inhibitor has been demonstrated in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibition of PKR Autophosphorylation by this compound

| This compound Concentration | % Inhibition of PKR Phosphorylation (p-PKR/Total PKR Ratio) |

| 0 nM (High Glucose Control) | 0% |

| 500 nM | 45% |

| 1 µM | 60% |

| 2 µM | 75% |

| 5 µM | 85% |

| *Data derived from a dose-response curve in retinal endothelial cells grown in high glucose.[6] The percentage of inhibition is calculated relative to the high glucose control. |

Table 2: Cellular Inhibition of eIF2α Phosphorylation by a PKR Inhibitor

| PKR Inhibitor (C16) Concentration | Relative eIF2α Phosphorylation Level |

| Vehicle | 1.00 ± 0.04 |

| 50 µM | 0.65 ± 0.08 |

| Data from hippocampal slices treated for 2 hours.[7] The relative phosphorylation level is normalized to the vehicle-treated group. *p < 0.05. |

Experimental Protocols

In Vitro PKR Kinase Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on PKR autophosphorylation using recombinant PKR.

Materials:

-

Recombinant human PKR (e.g., Fisher Scientific #PV4821)[8]

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM PMSF, 5% glycerol)[1]

-

[γ-³²P]ATP

-

dsRNA (e.g., poly(I:C)) as a PKR activator

-

SDS-PAGE gels and buffers

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant PKR (e.g., 320 ng/mL), and the desired concentrations of this compound (or DMSO as a vehicle control).[8]

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding dsRNA to activate PKR, followed by the addition of [γ-³²P]ATP (to a final concentration of approximately 10 µM).[8]

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[1]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated PKR by autoradiography using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.

Western Blot Analysis of eIF2α Phosphorylation in Cells

This protocol outlines the steps to measure the effect of this compound on eIF2α phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, PC12)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology #9721) and anti-total eIF2α (e.g., Cell Signaling Technology #9722)[9]

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a vehicle control (DMSO). If necessary, stimulate the cells with a known PKR activator (e.g., poly(I:C) transfection) to induce eIF2α phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[10]

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.[11]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.[10]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[10]

-

To normalize the data, strip the membrane and re-probe with an antibody against total eIF2α, or run a parallel gel.[12]

-

Quantify the band intensities to determine the ratio of phosphorylated eIF2α to total eIF2α for each treatment condition.[13]

Signaling Pathways and Experimental Workflows

PKR-eIF2α Signaling Pathway

The following diagram illustrates the central role of PKR in the cellular stress response, leading to the phosphorylation of eIF2α and subsequent translational repression.

Caption: The PKR-eIF2α signaling cascade.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general experimental procedure to evaluate the inhibitory effect of this compound on the PKR pathway.

References

- 1. PKR kinase activity assay [bio-protocol.org]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of PKR by RNA: Formation of active and inactive dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of serine 51 in initiation factor 2 alpha (eIF2 alpha) promotes complex formation between eIF2 alpha(P) and eIF2B and causes inhibition in the guanine nucleotide exchange activity of eIF2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Blocking the eIF2α Kinase (PKR) Enhances Positive and Negative Forms of Cortex-Dependent Taste Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Phospho-eIF2α (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Protein Kinase R in Innate Immunity and its Modulation by Pkr-IN-C51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A key sentinel in this intricate network is the Protein Kinase R (PKR), a serine/threonine kinase encoded by the EIF2AK2 gene.[1] PKR is ubiquitously expressed and plays a pivotal role in the cellular response to a variety of stress signals, most notably viral infections.[1] Upon activation, PKR orchestrates a multifaceted response aimed at restricting pathogen replication and coordinating a broader immune reaction. This technical guide provides an in-depth exploration of the role of PKR in innate immunity, its signaling cascades, and the therapeutic potential of its inhibition, with a specific focus on the small molecule inhibitor Pkr-IN-C51.

The Central Role of PKR in Innate Immune Signaling

PKR is a critical mediator of the antiviral and antiproliferative effects of interferons.[2] Its activation is a key event in the innate immune response to pathogen-associated molecular patterns (PAMPs), particularly double-stranded RNA (dsRNA), a common byproduct of viral replication.[2][3] However, PKR's role extends beyond viral defense, as it also integrates signals from Toll-like receptors (TLRs), growth factors, and various cellular stresses.[2]

Activation of PKR

Under normal physiological conditions, PKR exists as an inactive monomer.[4] Activation is a multi-step process initiated by the binding of activators to its N-terminal dsRNA-binding domains (dsRBDs).[4] This binding induces a conformational change, leading to dimerization and subsequent autophosphorylation of PKR on several serine and threonine residues, a critical step for its kinase activity.[5][6] While dsRNA is the canonical activator, other molecules and cellular proteins, such as the protein activator PACT, can also trigger PKR activation.[3][6]

Downstream Signaling Pathways

Once activated, PKR exerts its effects through several key downstream signaling pathways:

-

Inhibition of Protein Synthesis: The most well-characterized function of activated PKR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51.[2] This phosphorylation event leads to a global inhibition of protein synthesis, thereby preventing the translation of both host and viral mRNAs and impeding viral replication.[2]

-

NF-κB and MAPK Pathways: PKR is a key modulator of inflammatory signaling pathways. It can activate the nuclear factor-kappa B (NF-κB) pathway by phosphorylating its inhibitor, IκB, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines.[2][7] Additionally, PKR can activate mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which further contribute to the production of inflammatory mediators.[2][8]

-

Interferon Regulatory Factors (IRFs): PKR plays a role in the activation of IRFs, such as IRF3, which are critical for the induction of type I interferons (IFN-α/β).[9][10] This creates a positive feedback loop, as interferons upregulate the expression of PKR, amplifying the antiviral response.[3]

-

Inflammasome Activation: A crucial aspect of PKR's role in innate immunity is its involvement in the activation of inflammasomes, multiprotein complexes that regulate the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[11][12] PKR can physically interact with several inflammasome components, including NLRP3, NLRP1, NLRC4, and AIM2, and is required for their activation in response to a wide range of stimuli.[11][13]

This compound: A Potent Inhibitor of PKR

Given the central role of PKR in inflammation and its implication in various diseases, it has emerged as an attractive therapeutic target. This compound, also known as C16, is a potent and specific small molecule inhibitor of PKR.[4]

Mechanism of Action

This compound is an oxindole/imidazole derivative that functions as an ATP-competitive inhibitor of PKR.[14] By binding to the ATP-binding site of the kinase, it prevents the autophosphorylation of PKR, thereby blocking its activation and downstream signaling.[14]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the therapeutic potential of this compound in various models of inflammation and disease.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay | Endpoint Measured | Concentration/IC50 | Reference |

| Retinal Endothelial Cells | Western Blot | Phosphorylated PKR | 500nM - 5µM | [15] |

| Human Neuroblastoma Cells | Not Specified | Tunicamycin-induced cell damage | Not Specified | [14] |

| Hepatocellular Carcinoma Cells | Proliferation Assay | Cell Proliferation | 500nM - 3000nM | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| Rat | Quinolinic acid-induced excitotoxicity | 600 µg/kg | Reduced PKR activation, 97% inhibition of IL-1β increase, neuroprotective | [4] |

| Nude Mice | Hepatocellular carcinoma xenograft | 30, 100, 300 µg/kg/day | Dose-dependent suppression of tumor growth | |

| Neonatal Rat | Hypoxia-ischemia brain injury | Not Specified | Suppressed phosphorylation of p65, inhibiting neuroinflammation |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PKR and its inhibitors.

In Vitro PKR Kinase Assay

This assay measures the ability of a compound to inhibit PKR-mediated phosphorylation of a substrate, such as eIF2α.

Materials:

-

Recombinant human PKR

-

Substrate (e.g., recombinant eIF2α or myelin basic protein)

-

ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radioactive assays)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other inhibitors

-

SDS-PAGE gels and buffers

-

Phosphorimager or appropriate detection system for non-radioactive assays

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant PKR, and the substrate.

-

Add this compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes at 30°C) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP if applicable).

-

Incubate the reaction at 30°C for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize and quantify the phosphorylated substrate using a phosphorimager or by Western blotting with a phospho-specific antibody.

-

Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

NLRP3 Inflammasome Activation Assay

This cellular assay assesses the effect of this compound on the activation of the NLRP3 inflammasome.

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) for priming

-

NLRP3 activators (e.g., ATP or nigericin)

-

This compound

-

ELISA kits for IL-1β

-

Reagents for Western blotting (antibodies against caspase-1 p20)

Procedure:

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

Activate the NLRP3 inflammasome by adding an activator (e.g., 5 mM ATP for 30 minutes or 10 µM nigericin for 1-2 hours).

-

Collect the cell culture supernatants and cell lysates.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.[5]

-

Analyze the cell lysates by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).

-

Quantify the inhibitory effect of this compound on IL-1β secretion and caspase-1 cleavage.

Cytokine Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the levels of specific cytokines in biological samples.

Materials:

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Cell culture supernatants or serum samples

-

Microplate reader

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.

-

Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate.

-

Add a substrate for the enzyme, which will produce a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Viral Plaque Assay

This assay is used to quantify the number of infectious viral particles and to assess the antiviral activity of compounds like this compound.

Materials:

-

A virus that forms plaques (e.g., Vesicular Stomatitis Virus)

-

A susceptible cell line (e.g., Vero cells)

-

Cell culture medium

-

Agarose or methylcellulose for the overlay

-

Crystal violet or other vital stain

-

This compound

Procedure:

-

Seed a monolayer of susceptible cells in a multi-well plate and allow them to become confluent.

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with the viral dilutions for 1-2 hours.

-

During the infection, treat the cells with different concentrations of this compound.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without this compound.

-

Incubate the plates for several days until plaques (zones of cell death) are visible.

-

Fix the cells and stain them with crystal violet to visualize the plaques.

-

Count the number of plaques at a dilution that gives a countable number (e.g., 20-100 plaques).

-

Calculate the viral titer in plaque-forming units (PFU) per mL.

-

Determine the antiviral efficacy of this compound by comparing the plaque numbers in treated versus untreated wells.[2][9][11]

Visualizations

PKR Activation and Signaling Pathway

References

- 1. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p58IPK suppresses NLRP3 inflammasome activation and IL-1β production via inhibition of PKR in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 8. eIF2α phosphorylation [bio-protocol.org]

- 9. PKR stirs up inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. mdpi.com [mdpi.com]

- 15. [TNF-alpha secretion by human macrophage-like cells in response to wear particles and its modification by drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pkr-IN-C51 and Antiviral Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The protein kinase R (PKR) plays a pivotal role in the innate immune response to viral infections. Its activation by viral double-stranded RNA (dsRNA) triggers a signaling cascade that ultimately leads to the inhibition of protein synthesis, thereby restricting viral replication. This central role in the host's antiviral defense mechanism makes PKR a compelling target for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of Pkr-IN-C51, a known inhibitor of PKR, and delves into the broader antiviral response pathways modulated by PKR. Due to the limited availability of peer-reviewed data on this compound, this guide also presents a detailed case study of a well-characterized PKR inhibitor, C16, to illustrate the experimental methodologies and data interpretation crucial for the evaluation of such compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction to Protein Kinase R (PKR)

The interferon-inducible, double-stranded RNA (dsRNA)-activated protein kinase (PKR), officially known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), is a serine/threonine kinase that acts as a key sensor of viral infections within the cell.[1][2] Upon detection of viral dsRNA, a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation.[3]

Activated PKR has one primary substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3] Phosphorylation of eIF2α at serine 51 leads to a global inhibition of protein synthesis by preventing the recycling of eIF2-GDP to its active GTP-bound state.[1][2] This shutdown of the host's translational machinery is a potent antiviral mechanism, as it deprives the virus of the cellular resources needed for its own replication.[4] Beyond its role in translational control, PKR is also implicated in other signaling pathways that regulate apoptosis and inflammation, further contributing to the host's defense against pathogens.[5]

Given its critical function in restricting viral propagation, many viruses have evolved sophisticated mechanisms to evade or inhibit PKR activity.[4] This ongoing evolutionary battle between viruses and the host immune system underscores the importance of PKR as a therapeutic target. Small molecule inhibitors of PKR have the potential to modulate this pathway, offering a host-directed approach to antiviral therapy that could be effective against a broad range of viruses.

This compound: A Profile

This compound is a small molecule inhibitor of PKR. The following tables summarize its known chemical and biological properties based on available data, primarily from supplier information.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine |

| Molecular Formula | C₂₃H₂₁N₅ |

| Molecular Weight | 367.45 g/mol |

| CAS Number | 1314594-23-4 |

Table 2: In Vitro Activity of this compound

| Parameter | Value | Description |

| IC₅₀ | 9 µM | Half-maximal inhibitory concentration against PKR |

| Kᵢ | 3.4 µM | Inhibitor constant for PKR |

| Mechanism | ATP-competitive | Binds to the ATP-binding site of PKR |

Note: The data presented for this compound is based on information from chemical suppliers and has not been extensively validated in peer-reviewed literature. As such, detailed experimental protocols and comprehensive in vivo data for this specific compound are not currently available.

Case Study: C16, a Well-Characterized PKR Inhibitor

To provide a comprehensive understanding of how a PKR inhibitor is evaluated, we present a case study of C16, a potent and well-documented inhibitor of PKR.

Quantitative Data for C16

The following tables summarize the in vitro and in vivo data for C16, compiled from various scientific publications.

Table 3: In Vitro Activity of PKR Inhibitor C16

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC₅₀ | 186-210 nM | Inhibition of PKR autophosphorylation in a biochemical assay. | [6][7] |

| IC₅₀ | 100 nM | Rescue of PKR-dependent translation block. | [8] |

| Effect | Dose-dependent reduction of p-PKR | Huh7 cells treated with 500-3000 nM C16 for 24 hours. | [9] |

| Effect | Inhibition of Caspase-3 activation | SH-SY5Y cells treated with 1-1000 nM C16 for 4 hours. | [10] |

Table 4: In Vivo Efficacy of PKR Inhibitor C16

| Animal Model | Dosage and Administration | Observed Effects | Reference |

| Rat (excitotoxic brain injury) | 600 µg/kg, intraperitoneal | Reduced PKR activation, 97% inhibition of IL-1β increase, 47% decrease in neuronal loss. | [5] |

| Mouse (xenograft HCC model) | 300 µg/kg/day, intraperitoneal | Suppressed tumor growth and decreased angiogenesis. | [9] |

| Rat (neonatal hypoxia-ischemia) | 100 µg/kg, intraperitoneal | Reduced brain infarct volume and apoptosis. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PKR inhibitors. These protocols are based on established methods and data from studies involving the representative inhibitor, C16.

In Vitro PKR Kinase Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on PKR's kinase activity.

Principle: The assay quantifies the amount of ADP produced from ATP during the PKR-mediated phosphorylation of a substrate, such as eIF2α. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human PKR enzyme

-

Substrate (e.g., recombinant eIF2α or a generic kinase substrate like Myelin Basic Protein)

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

-

Test compound (e.g., this compound or C16) dissolved in DMSO

-

ADP detection system (e.g., Transcreener® ADP² Assay Kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PKR enzyme to each well (except the negative control) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for PKR and eIF2α Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block PKR activation and its downstream signaling in a cellular context.

Principle: Cells are treated with a PKR activator (e.g., poly(I:C), a dsRNA mimetic) in the presence or absence of the test compound. The phosphorylation status of PKR (at Threonine 446) and eIF2α (at Serine 51) is then determined by Western blotting using phospho-specific antibodies.

Materials:

-

A suitable cell line (e.g., Huh7, A549, or primary macrophages)

-

Cell culture medium and supplements

-

PKR activator (e.g., Poly(I:C))

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-PKR (Thr446), anti-PKR (total), anti-p-eIF2α (Ser51), anti-eIF2α (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a PKR activator (e.g., transfect with poly(I:C)) for a defined period (e.g., 6-8 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Antiviral Assay: Plaque Reduction Assay

This assay determines the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of different concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified.

Materials:

-

A susceptible host cell line

-

A plaque-forming virus

-

Cell culture medium

-

Test compound

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and the test compound.

-

Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of varying concentrations of the test compound.

-

After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fix the cells and stain them with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC₅₀ value.

A parallel cytotoxicity assay (e.g., MTT or MTS assay) should be performed to determine the 50% cytotoxic concentration (CC₅₀) of the compound. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PKR antiviral signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for PKR inhibitor characterization.

Conclusion

PKR remains a high-value target for the development of broad-spectrum antiviral agents. While specific data on this compound is currently limited, the established methodologies for characterizing PKR inhibitors, as exemplified by the case study of C16, provide a clear roadmap for the evaluation of such compounds. A systematic approach, encompassing biochemical, cellular, and in vivo assays, is essential to fully elucidate the therapeutic potential of any novel PKR inhibitor. This guide provides the foundational knowledge and detailed protocols to aid researchers in this critical area of drug discovery. Further peer-reviewed studies on this compound are warranted to fully understand its profile and potential as an antiviral therapeutic.

References

- 1. eIF2α phosphorylation [bio-protocol.org]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. Inhibition of PKR by Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. PKR-IN-C16 | TargetMol [targetmol.com]

- 8. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

Pkr-IN-C51: An In-depth Technical Guide for Studying Translational Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pkr-IN-C51, a potent and ATP-competitive inhibitor of the double-stranded RNA-activated protein kinase (PKR). This document details its mechanism of action, provides key quantitative data, and outlines detailed experimental protocols for its application in studying translational control. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of PKR-mediated signaling pathways and their roles in various cellular processes and disease states.

Introduction to PKR and Translational Control

The protein kinase R (PKR), also known as eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2), is a crucial component of the cellular stress response.[1][2] Upon activation by various stimuli, including viral double-stranded RNA (dsRNA), growth factors, and cytokines, PKR undergoes dimerization and autophosphorylation.[1][3] The primary downstream target of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][3][4] Phosphorylation of eIF2α at Serine 51 leads to a global inhibition of cap-dependent translation, thereby halting protein synthesis.[3][5] This mechanism is a key defense against viral replication and a critical regulator of cell proliferation and apoptosis.[2][4] Dysregulation of the PKR pathway has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2]

This compound: A Specific PKR Inhibitor

This compound is a small molecule inhibitor that acts as a dose-dependent and ATP-competitive inhibitor of PKR.[4] Its ability to specifically target PKR makes it a valuable tool for dissecting the intricate signaling pathways governed by this kinase and for exploring its therapeutic potential.

Quantitative Data

The following table summarizes the key quantitative metrics for this compound, providing researchers with essential data for experimental design.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 9 µM | Mouse Macrophages | [4] |

| Ki | 3.4 µM | Mouse Macrophages | [4] |

Table 1: Quantitative Inhibitory Data for this compound. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) values for this compound against PKR activation and autophosphorylation in mouse macrophages.

Signaling Pathways Involving PKR

PKR is a central node in multiple signaling pathways that regulate not only translation but also inflammation and apoptosis. Understanding these pathways is critical for interpreting the effects of this compound in a cellular context.

Figure 1: PKR Signaling Pathways. This diagram illustrates the activation of PKR by various stimuli and its subsequent downstream signaling to key effectors like eIF2α, IKK (leading to NF-κB activation), and FADD/Caspase-8, resulting in translational repression, inflammation, and apoptosis, respectively. This compound acts as a direct inhibitor of PKR.

Experimental Protocols for Studying Translational Control with this compound

The following protocols are provided as detailed methodologies to investigate the effects of this compound on PKR activity and translational control. These are general protocols that can be adapted for use with specific cell lines and experimental conditions.

In Vitro PKR Kinase Assay

This assay measures the direct inhibitory effect of this compound on PKR's kinase activity.

Objective: To determine the IC50 of this compound against recombinant PKR.

Materials:

-

Recombinant human PKR

-

This compound (dissolved in DMSO)

-

GST-eIF2α (substrate)

-

Kinase Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or [γ-33P]ATP

-

SDS-PAGE apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant PKR, and the substrate GST-eIF2α.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation of GST-eIF2α using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: In Vitro PKR Kinase Assay Workflow. A stepwise representation of the experimental procedure to measure the inhibitory activity of this compound on PKR in a cell-free system.

Western Blot Analysis of eIF2α Phosphorylation

This cell-based assay determines the efficacy of this compound in preventing PKR-mediated eIF2α phosphorylation in response to a PKR activator.

Objective: To assess the in-cell activity of this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

PKR activator (e.g., poly(I:C))

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-PKR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting apparatus

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a PKR activator (e.g., transfect with poly(I:C)) for the desired time.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-eIF2α signal to total eIF2α and the loading control.

Polysome Profiling

This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of global translation rates.

Objective: To evaluate the effect of this compound on global mRNA translation.

Materials:

-

Cells treated with this compound and/or a PKR activator

-

Cycloheximide (CHX)

-

Lysis buffer with CHX

-

Sucrose solutions (e.g., 10% and 50%)

-

Ultracentrifuge and tubes

-

Gradient fractionator with a UV detector

Procedure:

-

Treat cells with this compound and/or a PKR activator.

-

Add cycloheximide to the culture medium to arrest translating ribosomes.

-

Harvest and lyse the cells in a buffer containing CHX.

-

Layer the cell lysate onto a sucrose density gradient (e.g., 10-50%).

-

Centrifuge at high speed to separate ribosomal complexes.

-

Fractionate the gradient while monitoring absorbance at 254 nm to generate a polysome profile.

-

Analyze the profile to compare the ratio of polysomes to monosomes between different treatment conditions. A decrease in this ratio indicates translational repression.

-

RNA can be isolated from fractions for further analysis (e.g., RT-qPCR or RNA-seq).

Figure 3: Polysome Profiling Workflow. This flowchart outlines the major steps in performing polysome profiling to assess the impact of this compound on global translation.

Applications in Drug Development

The specificity of this compound for PKR makes it a valuable tool in drug development for diseases where PKR is dysregulated. Its use can help validate PKR as a therapeutic target and aid in the discovery of novel therapeutics. Researchers can utilize this compound to:

-

Elucidate the role of PKR in specific disease models.

-

Identify downstream targets of PKR-mediated translational control.

-

Screen for novel compounds that modulate PKR activity.

-

Assess the therapeutic potential of inhibiting PKR in preclinical studies.

Conclusion

This compound is a powerful and specific chemical probe for investigating the multifaceted roles of PKR in cellular physiology and pathology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory. By enabling the precise modulation of PKR activity, this compound will continue to be an invaluable asset for researchers in the fields of translational control, virology, oncology, and neurobiology, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. A cellular screening assay to test the ability of PKR to induce cell death in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKR in innate immunity, cancer, and viral oncolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of protein kinase PKR in cell biology: from antiviral to antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tebubio.com [tebubio.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide on the Role of PKR-IN-C16 in the Cellular Stress Response

Note: This guide focuses on the well-characterized Protein Kinase R (PKR) inhibitor, PKR-IN-C16 . The query for "Pkr-IN-C51" yielded limited specific data, with available information suggesting it is likely a synonym or typographical error for PKR-IN-C16, a compound also known as C16, Imoxin, or GW 506033X.[1][2][3] This document synthesizes the available technical information on PKR-IN-C16 for researchers, scientists, and drug development professionals.

Introduction: PKR as a Sentinel for Cellular Stress

The double-stranded RNA (dsRNA)-activated protein kinase (PKR), officially known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 (EIF2AK2), is a cornerstone of the innate immune system and a critical mediator of the Integrated Stress Response (ISR).[4][5] The ISR is a conserved signaling network that eukaryotic cells activate to cope with a variety of stress conditions, including viral infection, nutrient deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.[4][6]

Four primary kinases govern the ISR, each responding to distinct stress signals: GCN2 (amino acid starvation), PERK (ER stress), HRI (heme deficiency), and PKR (viral dsRNA).[6][7] Despite diverse activation signals, these kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[6][8] Phosphorylation of eIF2α at serine 51 leads to a global attenuation of protein synthesis, allowing the cell to conserve resources and initiate the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4), to restore homeostasis.[6][7] While essential for antiviral defense, dysregulated PKR activity is implicated in various pathologies, including neurodegenerative diseases and cancer.[5]

PKR-IN-C16: A Specific ATP-Competitive Inhibitor

PKR-IN-C16 is a potent and specific, cell-permeable imidazolo-oxindole derivative that inhibits PKR.[1]

Mechanism of Action: PKR-IN-C16 functions as an ATP-competitive inhibitor.[9] It binds to the ATP-binding pocket of PKR, directly preventing the kinase's autophosphorylation, which is an essential step for its activation.[1][10] By blocking autophosphorylation, PKR-IN-C16 effectively halts the downstream signaling cascade, most notably preventing the phosphorylation of its primary target, eIF2α.[1] This inhibition rescues the cell from the translational blockade induced by PKR activation and mitigates other downstream consequences such as inflammation and apoptosis.[2][10]

Quantitative Data Presentation

The efficacy of PKR-IN-C16 has been quantified across various in vitro and in vivo models. The following tables summarize key data points.

Table 1: In Vitro Efficacy of PKR-IN-C16

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| IC₅₀ (PKR Autophosphorylation) | 186-210 nM | In vitro kinase assay | [1][10] |

| IC₅₀ (Rescue of Translation Block) | 100 nM | Rabbit reticulocyte lysate | |

| Effective Concentration (p-PKR Inhibition) | 500 - 3000 nM | Huh7 hepatocellular carcinoma cells | [11] |

| Effective Concentration (Neuroprotection) | 100 - 300 nM | SH-SY5Y neuroblastoma cells (ER stress) | [12] |

| Effective Concentration (Anti-angiogenesis) | 500 - 3000 nM | Huh7 cells |[2] |

Table 2: In Vivo Efficacy and Dosing of PKR-IN-C16

| Animal Model | Dose | Effect | Reference |

|---|---|---|---|

| Rat (acute excitotoxicity) | 600 µg/kg (i.p.) | Reduced p-PKR, decreased neuronal loss by 47%, and inhibited IL-1β production by 97% | [2][13] |

| Rat (general) | Not specified (i.p.) | Reduced phosphorylation of PKR and eIF2α in the brain | [1] |

| Mouse (sepsis-induced AKI) | Not specified (i.p.) | Ameliorated renal inflammation and injury | [14] |

| Mouse (Alzheimer's model) | 0.5 g/kg | No significant improvement in spatial memory retention |[15] |

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of PKR in the Integrated Stress Response and the mechanism of inhibition by PKR-IN-C16.

Caption: PKR activation within the Integrated Stress Response and inhibition by PKR-IN-C16.

Experimental Workflow Diagram

This diagram outlines a typical workflow for evaluating the efficacy of a PKR inhibitor in a cell-based assay.

Caption: Workflow for assessing PKR inhibitor activity in cultured cells.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments cited in the evaluation of PKR inhibitors like PKR-IN-C16.

In Vitro PKR Kinase Assay (Inhibitor Screening)

This protocol is adapted from standard kinase assay methodologies to determine the IC₅₀ of an inhibitor against PKR autophosphorylation.[16][17]

Materials:

-

Recombinant human PKR enzyme

-

PKR Substrate (e.g., eukaryotic initiation factor-2α, eIF2α)

-

Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[16]

-

ATP solution

-

PKR-IN-C16 (or other inhibitor) dilution series

-

ADP detection system (e.g., Transcreener® ADP² Assay, ADP-Glo™)

-

384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of PKR-IN-C16 in 100% DMSO. Further dilute this series in Kinase Reaction Buffer to achieve the final desired concentrations with a constant final DMSO percentage (e.g., 1%).

-

Enzyme and Substrate Preparation: Dilute the PKR enzyme and substrate (e.g., 200 nM eIF2α) to their final working concentrations in ice-cold Kinase Reaction Buffer.[16] The optimal enzyme concentration should be determined empirically to produce a robust signal in the linear range of the assay.[16]

-

Assay Reaction:

-

To the wells of a 384-well plate, add the PKR-IN-C16 dilutions and controls (vehicle-only for max signal, no enzyme for min signal).

-

Add the PKR enzyme/substrate mix to all wells.

-

Pre-incubate for 30 minutes at room temperature to allow inhibitor binding.[16]

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at its apparent Michaelis-Menten constant (Km,app) for maximal inhibitor sensitivity.[18]

-

-

Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.[16]

-

Detection: Stop the reaction and detect ADP formation according to the manufacturer's protocol for the chosen detection system (e.g., add Stop & Detect Buffer).

-

Data Analysis: Measure the signal (e.g., fluorescence polarization, luminescence) on a plate reader. Convert the signal to percent inhibition relative to controls and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Western Blot for Phosphorylated PKR and eIF2α

This protocol details the immunodetection of phosphorylated proteins from cell lysates, a crucial method for confirming target engagement in a cellular context.[19][20]

Materials:

-

Cell culture plates

-

PKR-IN-C16 and stress inducer (e.g., Poly I:C)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation).[21]

-

BCA Protein Assay Kit

-

SDS-PAGE Sample Buffer (e.g., Laemmli buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20] (Note: Avoid milk as it contains phosphoproteins that can increase background).

-

Primary antibodies (anti-p-PKR, anti-total-PKR, anti-p-eIF2α, anti-total-eIF2α, loading control like β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency. Treat with PKR-IN-C16 for a specified time, followed by stimulation with a stressor if required.

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 min at 4°C.[21]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration with Lysis Buffer. Add SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[20]

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[19]

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for at least 1 hour at room temperature.[20]

-

Incubate the membrane with the primary antibody (e.g., anti-p-PKR) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.[21]

-

Wash the membrane three times for 5-10 minutes each with TBST.[21]

-

Incubate with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imager.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein.

-

Cell Viability Assay (MTS/Resazurin)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with an inhibitor.[22]

Materials:

-

Cells and complete culture medium

-

96-well clear-bottom plates

-

PKR-IN-C16 dilution series

-

MTS or Resazurin reagent

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ to 1 x 10⁴ cells/well) in 100 µL of medium and allow them to adhere overnight.[2][22]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of PKR-IN-C16 (e.g., 0, 500, 1000, 2000, 3000 nM).[11] Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[22]

-

Reagent Addition: Add the MTS (e.g., 20 µL per well) or Resazurin (e.g., 10 µL per well) reagent directly to the culture medium in each well.[22][23]

-

Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent into a colored formazan product (MTS) or fluorescent resorufin (Resazurin).[23]

-

Measurement: Quantify the amount of product by measuring the absorbance (typically ~490 nm for MTS) or fluorescence (e.g., 560 nm excitation / 590 nm emission for Resazurin) using a microplate reader.

-